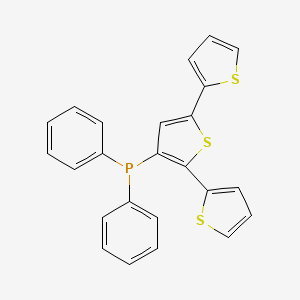
(2,5-dithiophen-2-ylthiophen-3-yl)-diphenylphosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-dithiophen-2-ylthiophen-3-yl)-diphenylphosphane is a compound that features a unique structure combining thiophene and phosphane groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dithiophen-2-ylthiophen-3-yl)-diphenylphosphane typically involves the reaction of thiophene derivatives with diphenylphosphane. One common method includes the use of 2,5-dibromothiophene as a starting material, which undergoes a coupling reaction with diphenylphosphane in the presence of a palladium catalyst . The reaction is usually carried out under inert conditions to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2,5-dithiophen-2-ylthiophen-3-yl)-diphenylphosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphane group to a phosphine oxide.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene rings .
Aplicaciones Científicas De Investigación
(2,5-dithiophen-2-ylthiophen-3-yl)-diphenylphosphane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical research.
Mecanismo De Acción
The mechanism of action of (2,5-dithiophen-2-ylthiophen-3-yl)-diphenylphosphane involves its ability to interact with various molecular targets. The thiophene rings can participate in π-π stacking interactions, while the phosphane group can coordinate with metal ions. These interactions can influence the compound’s electronic properties and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Dithieno[3,2-b2′,3′-d]thiophene (DTT): Another thiophene-based compound with applications in organic electronics.
2-(2,5-dithiophen-2-ylthiophen-3-yl)acetic acid: A similar compound with different functional groups, used in various chemical syntheses.
2-(2,5-dithiophen-2-ylthiophen-3-yl)ethyl 2-methylprop-2-enoate: Another derivative with applications in material science.
Uniqueness
(2,5-dithiophen-2-ylthiophen-3-yl)-diphenylphosphane is unique due to its combination of thiophene and phosphane groups, which imparts distinct electronic and chemical properties. This makes it particularly valuable in the development of advanced materials for organic electronics and other high-tech applications.
Propiedades
Número CAS |
303744-55-0 |
|---|---|
Fórmula molecular |
C24H17PS3 |
Peso molecular |
432.6 g/mol |
Nombre IUPAC |
(2,5-dithiophen-2-ylthiophen-3-yl)-diphenylphosphane |
InChI |
InChI=1S/C24H17PS3/c1-3-9-18(10-4-1)25(19-11-5-2-6-12-19)20-17-23(21-13-7-15-26-21)28-24(20)22-14-8-16-27-22/h1-17H |
Clave InChI |
HPZYKFOCTNAPCR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(SC(=C3)C4=CC=CS4)C5=CC=CS5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Azeto[2,3-d][1,3]oxazolo[3,2-c]pyrimidine](/img/structure/B12568542.png)
![6-[(2-Hexyldecyl)oxy]-7H-purine](/img/structure/B12568550.png)
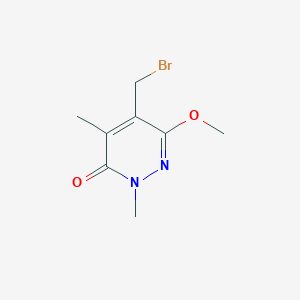
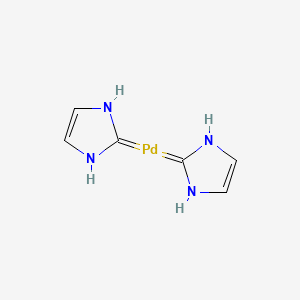

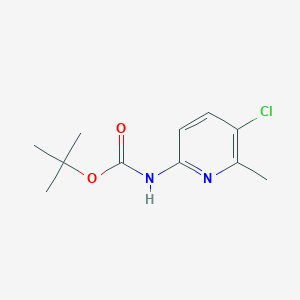
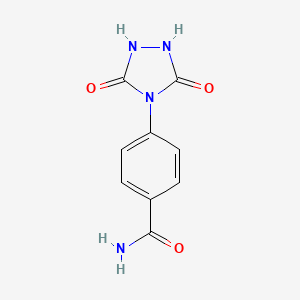
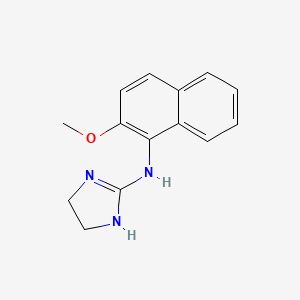
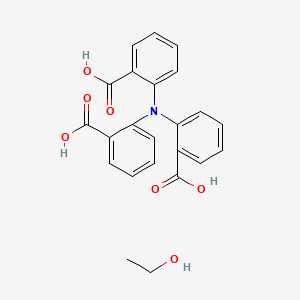
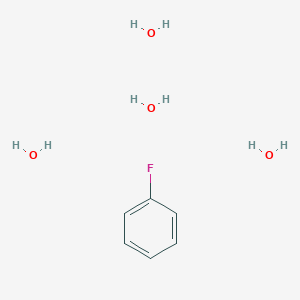
![1,1,1-Trinitro-3-[(3,3,3-trinitropropoxy)methoxy]propane](/img/structure/B12568598.png)
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 7-(diphenylmethyl)-6-oxo-, phenylmethyl ester](/img/structure/B12568606.png)
![2-(2-Aminoethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B12568615.png)
